3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one
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Overview
Description
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is a synthetic compound that belongs to the class of chromenone derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of 6-nitrochromen-2-one with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the chromenone ring can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-(4-Tert-butylphenyl)amino-6-nitrochromen-2-one.
Substitution: Various substituted chromenone derivatives.
Hydrolysis: Chromenone carboxylic acids.
Scientific Research Applications
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Medicine: Potential therapeutic applications in the treatment of diseases such as cancer and inflammation.
Industry: Used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)sulfonyl-6-nitrochromen-2-one
- 3-(4-Chlorophenyl)sulfonyl-6-nitrochromen-2-one
- 3-(4-Methoxyphenyl)sulfonyl-6-nitrochromen-2-one
Uniqueness
3-(4-Tert-butylphenyl)sulfonyl-6-nitrochromen-2-one is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s stability and selectivity in various applications.
Properties
IUPAC Name |
3-(4-tert-butylphenyl)sulfonyl-6-nitrochromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6S/c1-19(2,3)13-4-7-15(8-5-13)27(24,25)17-11-12-10-14(20(22)23)6-9-16(12)26-18(17)21/h4-11H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHQBSRQYKZIDF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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